molecular formula C15H21F3N4O2 B1394964 tert-Butyl 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxylate CAS No. 1216564-68-9

tert-Butyl 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxylate

Cat. No.: B1394964
CAS No.: 1216564-68-9
M. Wt: 346.35 g/mol
InChI Key: GTEXGLNRLKSUEV-UHFFFAOYSA-N
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Description

Tert-Butyl 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxylate (TBTPPC) is a novel synthetic compound that has been studied for its potential applications in scientific research. TBTPPC is a heterocyclic compound containing both nitrogen and oxygen atoms, as well as a tert-butyl group. TBTPPC has been studied for its ability to bind to biological targets, as well as its potential to act as a prodrug.

Scientific Research Applications

Synthesis and Intermediates

  • tert-Butyl 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxylate serves as a key intermediate in the synthesis of various biologically active compounds. For instance, it plays a crucial role in the synthesis of crizotinib and other small molecule anticancer drugs (Kong et al., 2016). Additionally, this compound is a significant intermediate in the preparation of potent deoxycytidine kinase inhibitors, showcasing its potential in medicinal chemistry (Zhang et al., 2009).

Biological Activity

  • In the realm of biological activity, derivatives of this compound have been studied for their potential as histamine H4 receptor ligands. These studies aim to optimize the potency of these compounds and explore their anti-inflammatory and antinociceptive activities (Altenbach et al., 2008). Similarly, other derivatives have been investigated as activators of small-conductance Ca2+-activated K+ channels, with a focus on understanding their mechanism of action and selectivity properties (Hougaard et al., 2009).

Drug Development

  • In drug development, certain trifluoromethyl-substituted pyrimidine analogs of this compound have been explored for malaria treatment and prevention. One such compound, JPC-3210, was selected as a lead compound due to its superior in vitro antimalarial activity and in vivo efficacy (Chavchich et al., 2016).

Chemical Synthesis and Optimization

  • The compound and its derivatives are often synthesized through multi-step processes, involving nucleophilic substitution reactions, oxidation, halogenation, and elimination reactions. These processes are optimized for high yields and confirmed by various spectroscopic methods (Zhang et al., 2018).

Properties

IUPAC Name

tert-butyl 4-[[2-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N4O2/c1-14(2,3)24-13(23)22-8-5-10(6-9-22)20-11-4-7-19-12(21-11)15(16,17)18/h4,7,10H,5-6,8-9H2,1-3H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEXGLNRLKSUEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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